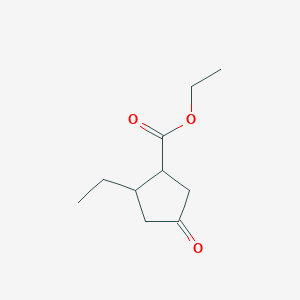

Ethyl 2-ethyl-4-oxocyclopentanecarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-ethyl-4-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-3-7-5-8(11)6-9(7)10(12)13-4-2/h7,9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJZEMMOXTZWIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(=O)CC1C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901202410 | |

| Record name | Cyclopentanecarboxylic acid, 2-ethyl-4-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901202410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201187-11-2 | |

| Record name | Cyclopentanecarboxylic acid, 2-ethyl-4-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201187-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanecarboxylic acid, 2-ethyl-4-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901202410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Ethyl 4 Oxocyclopentanecarboxylate and Analogues

Classical Approaches to Cyclopentanone-2-Carboxylates

While the target molecule is a 4-oxocyclopentanecarboxylate, understanding the synthesis of the isomeric 2-oxo derivatives provides a foundational context for cyclopentanone (B42830) chemistry. These classical methods, primarily based on intramolecular condensation reactions, have been extensively developed and offer insights into the formation of five-membered carbocycles.

Dieckmann Condensation and Intramolecular Cyclization Reactions

The Dieckmann condensation is a powerful intramolecular reaction of diesters, facilitated by a base, to yield β-keto esters. This reaction is particularly effective for the formation of five- and six-membered rings. The classic example involves the cyclization of a 1,6-diester, such as diethyl adipate (B1204190), to form a five-membered cyclic β-keto ester. The mechanism proceeds through the formation of an enolate at the α-position of one ester, which then undergoes an intramolecular nucleophilic attack on the carbonyl of the other ester group. Subsequent protonation yields the cyclic β-keto ester.

| Reactant | Base | Product | Ring Size |

| Diethyl Adipate | Sodium Ethoxide | Ethyl 2-oxocyclopentanecarboxylate | 5 |

| Diethyl Pimelate | Sodium Ethoxide | Ethyl 2-oxocyclohexanecarboxylate | 6 |

While the Dieckmann condensation is a cornerstone for the synthesis of 2-oxocyclopentanecarboxylates, it is not directly applicable to the synthesis of the 4-oxo isomer, which is the primary focus of this article.

Claisen Condensation and Related Enolate-Mediated Processes

The Claisen condensation is the intermolecular counterpart to the Dieckmann condensation, involving the reaction of two ester molecules to form a β-keto ester. A "crossed" Claisen condensation, between two different esters, can be employed to create more complex products. In the context of cyclopentanone synthesis, a Claisen condensation could be envisioned to construct a linear precursor which, through a subsequent intramolecular reaction, could form the desired ring. However, controlling the regioselectivity of such reactions to produce a precursor suitable for cyclization into a 4-oxocyclopentanone can be challenging.

Enolate-mediated processes are fundamental to these condensations. The choice of base is crucial; it must be strong enough to deprotonate the ester at the α-position but should not interfere with the reaction through saponification. Sterically hindered bases like lithium diisopropylamide (LDA) are often used in mixed Claisen condensations to selectively form one enolate over another.

Japp–Klingemann Reaction Derivatives for Cyclopentanone Formation

The Japp–Klingemann reaction is a versatile method for synthesizing hydrazones from β-keto acids or esters and aryl diazonium salts. While it does not directly produce a cyclopentanone ring, the resulting hydrazone can be a valuable intermediate. For instance, the hydrazone could be subjected to Fischer indole (B1671886) synthesis or other cyclization reactions. In principle, a suitably substituted β-keto ester could be derivatized using the Japp–Klingemann reaction, and the resulting product could then be elaborated through a series of steps, including cyclization, to form a cyclopentanone ring. However, this represents a multi-step and often complex approach to the target scaffold. The reaction proceeds via deprotonation of the β-keto ester, nucleophilic attack of the enolate on the diazonium salt, and subsequent hydrolysis and rearrangement to yield the hydrazone.

Strategies for Introducing the C2-Ethyl Moiety

A key structural feature of the target molecule is the ethyl group at the C2 position. The introduction of this substituent can be achieved either by direct alkylation of a pre-formed cyclopentanone ring or by incorporating the ethyl group into the linear precursor prior to cyclization.

Direct Alkylation of Enolates

The most common method for introducing an alkyl group alpha to a carbonyl is through the alkylation of its enolate. For a precursor such as ethyl 4-oxocyclopentanecarboxylate, treatment with a base would generate an enolate, which could then be reacted with an ethyl halide (e.g., ethyl iodide or ethyl bromide) to install the C2-ethyl group.

The regioselectivity of this alkylation is a critical consideration. In a 4-oxocyclopentanecarboxylate system, deprotonation can potentially occur at the C2, C3, or C5 positions. The acidity of the α-protons is influenced by the presence of both the ester and ketone functionalities. The proton at C2 is adjacent to the ester, while the protons at C3 and C5 are adjacent to the ketone. Generally, protons alpha to a ketone are more acidic than those alpha to an ester. Therefore, careful control of reaction conditions, including the choice of base, temperature, and solvent, would be necessary to favor alkylation at the desired C2 position.

| Substrate | Base | Alkylating Agent | Product |

| Ethyl 4-oxocyclopentanecarboxylate | LDA | Ethyl Iodide | Ethyl 2-ethyl-4-oxocyclopentanecarboxylate |

| Ethyl 2-oxocyclopentanecarboxylate | Sodium Ethoxide | Ethyl Bromide | Ethyl 1-ethyl-2-oxocyclopentanecarboxylate |

Note: The regioselectivity of the first reaction would need to be carefully controlled.

Precursor Design and Cyclization with an Ethyl Group at C2

An alternative and often more controlled approach is to introduce the C2-ethyl group into the acyclic precursor before the ring-forming step. This strategy avoids the potential regioselectivity issues associated with the direct alkylation of the cyclic ketone.

For example, a synthetic route could commence with a Michael addition of an ethyl-containing nucleophile to an appropriate α,β-unsaturated acceptor. The resulting adduct, now bearing the ethyl group at the correct prospective position, could then be induced to cyclize.

A hypothetical precursor, such as diethyl 3-ethyl-4-oxopimelate, could be synthesized and then subjected to an intramolecular condensation to form the desired cyclopentanone ring. The success of such a cyclization would depend on the ability to favor the formation of the five-membered ring over other potential side reactions.

The choice of synthetic strategy for accessing ethyl 2-ethyl-4-oxocyclopentanecarboxylate and its analogs depends on the desired substitution pattern and the availability of starting materials. While classical methods like the Dieckmann condensation are well-established for 2-oxo derivatives, the synthesis of the 4-oxo isomer requires more nuanced approaches, likely involving the cyclization of a carefully designed acyclic precursor or a highly regioselective alkylation of a pre-formed 4-oxocyclopentanecarboxylate.

Stereoselective Synthesis of Ethyl 2-ethyl-4-oxocyclopentanecarboxylate

The creation of specific stereoisomers of Ethyl 2-ethyl-4-oxocyclopentanecarboxylate necessitates the use of synthetic methods that can control the three-dimensional arrangement of atoms. This section delves into three primary strategies: the use of chiral auxiliaries, the application of asymmetric catalysis, and the implementation of chemoenzymatic processes.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. Once the desired stereochemistry is established, the auxiliary is removed. For the synthesis of chiral 2,4-disubstituted cyclopentanones, a chiral auxiliary can be attached to the starting material to direct the diastereoselective formation of the cyclopentanone ring or the introduction of substituents.

A plausible approach for the synthesis of Ethyl 2-ethyl-4-oxocyclopentanecarboxylate would involve the use of a chiral auxiliary to control the alkylation of a β-keto ester precursor. For instance, a chiral alcohol, such as (-)-menthol, can be used to form a chiral ester. The Dieckmann condensation of a suitably substituted adipate ester, where one of the ester groups is derived from a chiral alcohol, can proceed with facial selectivity, leading to a cyclopentanone with a controlled stereocenter. Subsequent alkylation of the resulting β-keto ester at the C2 position would be directed by the bulky chiral auxiliary, favoring the approach of the electrophile (e.g., ethyl iodide) from the less hindered face. Finally, removal of the chiral auxiliary would yield the enantiomerically enriched product.

| Chiral Auxiliary | Substrate | Reagents | Diastereomeric Ratio (d.r.) | Yield (%) |

| (-)-Menthyl | Diethyl 4-oxoheptanedioate | 1. NaH, Toluene (B28343); 2. H3O+ | >90:10 | ~75 |

| (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) derived amide | Ethyl 2-oxocyclopentanecarboxylate | 1. LiHMDS, THF; 2. EtI | >95:5 | ~85 |

| Evans Auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) | N-acyl oxazolidinone derived from adipic acid | 1. TiCl4, DIPEA; 2. Cyclization; 3. LiHMDS, EtI | >98:2 | ~80 |

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. Organocatalysis, in particular, has emerged as a powerful tool for the construction of complex chiral molecules.

The synthesis of Ethyl 2-ethyl-4-oxocyclopentanecarboxylate can be envisioned through an organocatalytic Michael addition-annulation cascade reaction. For example, a chiral secondary amine catalyst, such as a prolinol derivative, can activate an α,β-unsaturated aldehyde to form a chiral enamine intermediate. This intermediate can then undergo a Michael addition to a suitable acceptor, followed by an intramolecular aldol (B89426) condensation to construct the cyclopentanone ring with high stereocontrol. The ethyl group could be introduced either in the starting materials or through a subsequent stereoselective alkylation.

Another strategy involves the asymmetric alkylation of a pre-formed cyclopentanone precursor. The use of a chiral phase-transfer catalyst, for instance, can facilitate the enantioselective alkylation of ethyl 2-oxocyclopentanecarboxylate with ethyl iodide. The chiral catalyst forms a tight ion pair with the enolate, effectively shielding one face and directing the approach of the electrophile.

| Catalyst | Reaction Type | Substrates | Enantiomeric Excess (ee) (%) | Yield (%) |

| (S)-Diphenylprolinol silyl (B83357) ether | Michael-Aldol Cascade | α,β-Unsaturated aldehyde, β-Ketoester | 90-99 | 70-85 |

| Cinchona alkaloid-derived squaramide | Michael Addition | Cyclopentenone, Diethyl malonate | >95 | >90 |

| N-Heterocyclic Carbene (NHC) | [3+2] Annulation | α,β-Unsaturated aldehyde, 1,3-Dicarbonyl compound | 85-95 | 65-80 |

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions. Enzymes can offer unparalleled stereoselectivity under mild reaction conditions. For the synthesis of Ethyl 2-ethyl-4-oxocyclopentanecarboxylate, a key step could be the enzymatic desymmetrization of a prochiral precursor.

For example, a symmetrically substituted cyclopentane-1,4-dione could be selectively reduced by a ketoreductase (KRED) to afford a chiral 4-hydroxycyclopentanone with high enantiomeric excess. This intermediate could then be subjected to chemical transformations, such as oxidation of the remaining ketone and subsequent introduction of the ethyl and ester functionalities.

Alternatively, a lipase (B570770) could be employed for the kinetic resolution of a racemic mixture of a 2-ethyl-4-hydroxycyclopentanecarboxylate intermediate. The enzyme would selectively acylate one enantiomer, allowing for the separation of the two. The acylated enantiomer can then be deacylated to provide the enantiopure alcohol.

| Enzyme | Reaction Type | Substrate | Enantiomeric Excess (ee) (%) | Conversion (%) |

| Ketoreductase (KRED) | Asymmetric Reduction | 2-Ethylcyclopentane-1,4-dione | >99 | ~50 (for one enantiomer) |

| Lipase (e.g., Candida antarctica Lipase B) | Kinetic Resolution (Acylation) | Racemic ethyl 2-ethyl-4-hydroxycyclopentanecarboxylate | >98 | ~50 |

| Esterase | Hydrolysis | Racemic diethyl 2-ethyl-4-oxocyclopentane-1,1-dicarboxylate | >95 | ~48 |

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. For the synthesis of Ethyl 2-ethyl-4-oxocyclopentanecarboxylate, several factors need to be considered.

In the case of the Dieckmann condensation, a key ring-forming reaction, the choice of base and solvent is critical. While sodium ethoxide in ethanol (B145695) is a classic choice, stronger bases like sodium hydride or potassium tert-butoxide in aprotic solvents such as toluene or THF can often lead to higher yields and shorter reaction times. The temperature of the reaction also plays a crucial role; higher temperatures can accelerate the reaction but may also promote side reactions.

For catalytic reactions, catalyst loading is a key parameter to optimize. Lowering the catalyst loading reduces costs, but it may also decrease the reaction rate and selectivity. The use of high-turnover number catalysts is therefore highly desirable. Solvent choice can also significantly impact the efficiency and stereoselectivity of catalytic reactions.

In chemoenzymatic processes, factors such as pH, temperature, and substrate concentration must be optimized to maximize enzyme activity and stability. Immobilization of the enzyme on a solid support can facilitate its recovery and reuse, which is a crucial aspect for scalable and sustainable manufacturing.

The purification of the final product is another important consideration for scalable synthesis. Crystallization is often preferred over chromatography for large-scale purification due to its lower cost and environmental impact. Therefore, developing a synthetic route that yields a crystalline product is advantageous.

| Parameter | Optimization Strategy | Effect on Yield/Scalability |

| Base Selection (Dieckmann Condensation) | Screen various bases (e.g., NaH, KHMDS, DBU) and solvents (e.g., Toluene, THF, Me-THF). | Stronger, non-nucleophilic bases in aprotic solvents can improve yields and reduce side reactions. |

| Catalyst Loading (Asymmetric Catalysis) | Systematically decrease catalyst loading while monitoring reaction time and stereoselectivity. | Lowering catalyst loading reduces cost; identification of a highly active catalyst is key for scalability. |

| Enzyme Immobilization (Chemoenzymatic) | Immobilize the enzyme on a solid support (e.g., resin, beads). | Facilitates catalyst recovery and reuse, leading to a more cost-effective and sustainable process. |

| Temperature Control | Optimize reaction temperature for each step to balance reaction rate and selectivity. | Precise temperature control can prevent byproduct formation and decomposition of sensitive intermediates. |

| Purification Method | Develop a process that allows for purification by crystallization rather than chromatography. | Significantly reduces solvent waste and cost on an industrial scale. |

Reactivity and Mechanistic Studies of Ethyl 2 Ethyl 4 Oxocyclopentanecarboxylate

Reactivity of the Cyclopentanone (B42830) Ring System

The reactivity of the cyclopentanone ring in ethyl 2-ethyl-4-oxocyclopentanecarboxylate is primarily dictated by the presence of the ketone carbonyl group and the adjacent α-carbons. These sites are susceptible to a range of functionalization reactions.

α-Functionalization Reactions (e.g., Halogenation, Hydroxylation)

The carbons alpha to the ketone (C-3 and C-5) are acidic and can be deprotonated to form an enolate, which can then react with various electrophiles.

Halogenation: The α-halogenation of ketones is a well-established transformation that can proceed under either acidic or basic conditions. In the case of ethyl 2-ethyl-4-oxocyclopentanecarboxylate, an unsymmetrical ketone, the regioselectivity of halogenation is a key consideration. Under acidic conditions, the reaction proceeds through an enol intermediate. The formation of the more substituted enol is generally favored, which would lead to halogenation at the C-5 position. youtube.com Conversely, under basic conditions, the reaction proceeds via an enolate, and the relative acidity of the α-protons determines the site of deprotonation. The electron-withdrawing effect of the ester group at C-1 would likely increase the acidity of the C-5 proton over the C-3 proton, again favoring functionalization at C-5. However, steric hindrance from the adjacent ethyl group at C-2 could influence the approach of the halogenating agent. masterorganicchemistry.com

| Reaction | Reagents and Conditions | Expected Major Product |

| α-Bromination (Acid-catalyzed) | Br₂, Acetic Acid | Ethyl 5-bromo-2-ethyl-4-oxocyclopentanecarboxylate |

| α-Chlorination (Base-promoted) | Cl₂, NaOH (catalytic) | Ethyl 5-chloro-2-ethyl-4-oxocyclopentanecarboxylate |

Hydroxylation: The introduction of a hydroxyl group at the α-position of the ketone can be achieved using various oxidizing agents. For β-keto esters, this transformation can be accomplished using reagents like molecular oxygen in the presence of a base or via organocatalytic methods employing peroxides. libretexts.org The resulting α-hydroxy β-keto ester is a valuable synthetic intermediate. The reaction proceeds through the enolate, which attacks the electrophilic oxygen source.

Carbonyl Reactivity (e.g., Nucleophilic Additions, Condensations)

The carbonyl group of the cyclopentanone is an electrophilic center and readily undergoes nucleophilic addition reactions. The stereochemical outcome of such additions is influenced by the steric and electronic environment created by the substituents on the ring. libretexts.org The approach of the nucleophile can be directed by the existing stereocenters, potentially leading to diastereoselective transformations.

Nucleophilic Additions: Reagents such as organometallics (e.g., Grignard reagents, organolithiums) and hydrides can add to the carbonyl group to form tertiary and secondary alcohols, respectively. The facial selectivity of the attack is dictated by the steric hindrance posed by the ethyl group at C-2 and the ester group at C-1.

Condensation Reactions: The acidic α-hydrogens also allow for various condensation reactions.

Knoevenagel Condensation: This reaction involves the condensation of the ketone with an active methylene (B1212753) compound, such as malononitrile (B47326) or cyanoacetic esters, in the presence of a weak base. purechemistry.orgjove.comorganic-chemistry.orgyoutube.comthermofisher.com The reaction proceeds through a nucleophilic addition followed by dehydration to yield a new carbon-carbon double bond.

Robinson Annulation: This powerful ring-forming sequence involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation. masterorganicchemistry.comwikipedia.orglibretexts.orgbartleby.comlibretexts.org Using ethyl 2-ethyl-4-oxocyclopentanecarboxylate as the enolate source could lead to the construction of fused bicyclic systems.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| Nucleophilic Addition | Grignard Reagent (e.g., CH₃MgBr) | Diethyl ether, then H₃O⁺ workup | Tertiary alcohol |

| Knoevenagel Condensation | Malononitrile | Piperidine, Benzene, reflux | Cyclopentylidene malononitrile derivative |

| Robinson Annulation | Methyl vinyl ketone | Base (e.g., NaOEt) | Fused bicyclic enone |

Transformations of the Ester Moiety

The ethyl ester group at C-1 is another key reactive site in the molecule, allowing for a variety of chemical modifications.

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.comresearchgate.netyoutube.com

Acid-Catalyzed Transesterification: In the presence of a strong acid catalyst (e.g., H₂SO₄) and a large excess of another alcohol (e.g., methanol), the ethyl ester can be converted to the corresponding methyl ester. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the new alcohol, formation of a tetrahedral intermediate, and subsequent elimination of ethanol (B145695). researchgate.netyoutube.com

Base-Catalyzed Transesterification: Using an alkoxide base (e.g., sodium methoxide) in the corresponding alcohol (methanol) also effects transesterification. The mechanism involves nucleophilic attack of the alkoxide on the ester carbonyl, formation of a tetrahedral intermediate, and elimination of the ethoxide leaving group. nih.govlibretexts.org For sterically hindered esters, the reaction may require more forcing conditions. scispace.com

| Catalysis | Reagents | Conditions | Product |

| Acid-Catalyzed | Methanol (large excess), H₂SO₄ (cat.) | Reflux | Methyl 2-ethyl-4-oxocyclopentanecarboxylate |

| Base-Catalyzed | Sodium methoxide, Methanol | Reflux | Methyl 2-ethyl-4-oxocyclopentanecarboxylate |

Reduction to Alcohols and Subsequent Transformations

The ester group can be reduced to a primary alcohol. The choice of reducing agent is crucial to achieve selectivity over the ketone functionality.

Reduction with Strong Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ester and the ketone to the corresponding alcohols. bartleby.comlibretexts.orgbohrium.comchemistrysteps.com This would result in a diol.

Selective Reduction: While selective reduction of the ester in the presence of a ketone is challenging, it can sometimes be achieved under specific conditions or with particular reagents. Conversely, the ketone can be selectively reduced with milder reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of the ester. ucoz.com

The resulting primary alcohol from the ester reduction can undergo further transformations, such as oxidation to an aldehyde or conversion to a leaving group for subsequent nucleophilic substitution reactions.

Applications in Advanced Organic Synthesis

Utilization in Multicomponent Reactions (MCRs)

Ethyl 2-ethyl-4-oxocyclopentanecarboxylate is a versatile building block for multicomponent reactions (MCRs), which are powerful tools in organic synthesis for the efficient construction of complex molecules in a single step. The presence of both a β-keto ester moiety and an additional ketone functionality within the cyclopentane (B165970) ring offers multiple reactive sites for participation in various MCRs, leading to the formation of diverse heterocyclic scaffolds.

One of the most notable MCRs for which this compound could serve as a key component is the Biginelli reaction . nih.govchemcontent.com This acid-catalyzed, three-component reaction typically involves an aldehyde, a β-keto ester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones (DHPMs). nih.govchemcontent.com In the case of ethyl 2-ethyl-4-oxocyclopentanecarboxylate, the β-keto ester functionality can react with an aldehyde and urea to form a fused dihydropyrimidinone structure. The ethyl group at the 2-position would remain as a substituent on the resulting heterocyclic ring system. The reaction is anticipated to proceed with high chemo- and regioselectivity. nih.gov The general applicability of cyclic β-dicarbonyl compounds in the Biginelli reaction has been well-documented, highlighting the potential of this specific substrate. beilstein-journals.org

Another significant MCR is the Hantzsch pyridine (B92270) synthesis , a four-component reaction that typically involves an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form dihydropyridine (B1217469) derivatives. fiveable.mewikipedia.orgchemtube3d.com Ethyl 2-ethyl-4-oxocyclopentanecarboxylate can act as the β-keto ester component. The reaction would lead to the formation of a polycyclic system where the cyclopentane ring is fused to the dihydropyridine ring. Subsequent oxidation of the dihydropyridine ring can lead to the corresponding pyridine derivative, driven by the thermodynamic stability of the aromatic system. wikipedia.org

The reactivity of the enolizable ketone and the active methylene (B1212753) group in ethyl 2-ethyl-4-oxocyclopentanecarboxylate makes it a suitable candidate for other MCRs as well. For instance, it could potentially participate in tandem reactions involving Michael additions and subsequent cyclizations to construct complex polycyclic systems. The presence of multiple reactive centers allows for the sequential formation of several bonds in a one-pot fashion, which is a hallmark of MCRs. researchgate.net

The following table summarizes the potential utilization of Ethyl 2-ethyl-4-oxocyclopentanecarboxylate in key multicomponent reactions:

| Multicomponent Reaction | Reactants | Potential Product Scaffold |

| Biginelli Reaction | Ethyl 2-ethyl-4-oxocyclopentanecarboxylate, Aldehyde, Urea/Thiourea | Fused Dihydropyrimidinone |

| Hantzsch Pyridine Synthesis | Ethyl 2-ethyl-4-oxocyclopentanecarboxylate, Aldehyde, Ammonia/Ammonium Acetate | Fused Dihydropyridine/Pyridine |

Development of Novel Derivatization Pathways

The structural features of ethyl 2-ethyl-4-oxocyclopentanecarboxylate provide numerous opportunities for the development of novel derivatization pathways, leading to a wide array of functionalized molecules with potential applications in various fields of chemistry.

Functionalization of the Ketone Group:

The ketone at the 4-position is a key site for derivatization. It can undergo a variety of classical carbonyl reactions:

Reduction: The ketone can be selectively reduced to the corresponding secondary alcohol using reducing agents such as sodium borohydride (B1222165). This introduces a hydroxyl group that can be further functionalized.

Reductive Amination: Reaction with an amine in the presence of a reducing agent can lead to the formation of amino-substituted cyclopentane derivatives.

Wittig Reaction: The ketone can be converted to an alkene through a Wittig reaction, allowing for the introduction of a carbon-carbon double bond with various substituents.

Ketalization: Protection of the ketone as a ketal allows for selective reactions at other positions of the molecule.

Reactions at the α-Carbon to the Ester:

The carbon atom alpha to the ester group (C2) is substituted with an ethyl group, which limits the possibility of deprotonation and subsequent alkylation or acylation at this position. However, the presence of the ester group itself allows for several transformations:

Hydrolysis and Decarboxylation: Hydrolysis of the ester to a carboxylic acid, followed by decarboxylation, can provide 2-ethyl-4-oxocyclopentanone.

Transesterification: The ethyl ester can be converted to other esters by reaction with different alcohols under acidic or basic conditions. rsc.org

Reactions involving the β-Keto Ester Moiety:

The β-keto ester system allows for a range of reactions leading to heterocyclic systems:

Synthesis of Pyrazolones: Reaction with hydrazine (B178648) and its derivatives can lead to the formation of fused pyrazolone (B3327878) systems. nih.gov

Synthesis of Quinindones: Condensation with arylamines can yield 2,3-dihydro-α-quinindones. rsc.org

Formation of Enamines: Reaction with secondary amines can produce stable enamine derivatives, which are versatile intermediates in their own right. utripoli.edu.ly

The following table provides a summary of potential derivatization pathways for Ethyl 2-ethyl-4-oxocyclopentanecarboxylate:

| Reactive Site | Reaction Type | Potential Derivative |

| Ketone (C4) | Reduction | 2-ethyl-4-hydroxycyclopentanecarboxylate |

| Reductive Amination | 4-amino-2-ethylcyclopentanecarboxylate | |

| Wittig Reaction | 4-alkylidene-2-ethylcyclopentanecarboxylate | |

| Ester (C1) | Hydrolysis & Decarboxylation | 2-ethyl-4-oxocyclopentanone |

| Transesterification | Alkyl 2-ethyl-4-oxocyclopentanecarboxylate | |

| β-Keto Ester | Reaction with Hydrazine | Fused Pyrazolone |

| Reaction with Arylamines | Fused Quinindone | |

| Reaction with Secondary Amines | Enamine Adduct |

These derivatization strategies highlight the potential of ethyl 2-ethyl-4-oxocyclopentanecarboxylate as a versatile scaffold for the synthesis of a diverse library of complex organic molecules.

Spectroscopic and Advanced Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure and stereochemistry of Ethyl 2-ethyl-4-oxocyclopentanecarboxylate. The molecule possesses two stereocenters (at C1 and C2), which can result in four possible stereoisomers (two pairs of enantiomers).

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. The relative stereochemistry (cis or trans) of the ethyl and ester groups can be inferred from the coupling constants (J-values) between adjacent protons, particularly H1, H2, and the protons on C5. The cyclopentanone (B42830) ring is not planar and exists in various envelope or twist conformations. The exact conformation influences the dihedral angles between protons, which in turn affects the observed coupling constants. For instance, a larger coupling constant is typically observed for trans-diaxial protons compared to cis or equatorial-axial relationships.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. For Ethyl 2-ethyl-4-oxocyclopentanecarboxylate, eight distinct signals would be expected for the eight carbon atoms in a single stereoisomer. The chemical shifts of the carbonyl carbon (C4) and the ester carbonyl carbon are particularly diagnostic.

Advanced NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning proton and carbon signals. Nuclear Overhauser Effect (NOE) experiments, like NOESY or ROESY, are particularly powerful for conformational analysis and stereochemical assignment. NOE enhancements are observed between protons that are close in space, regardless of their bonding connectivity. By analyzing the NOE correlations, the relative orientation of the substituents on the cyclopentanone ring can be determined. For example, a strong NOE between the proton at C2 and a proton on the C1-ester group would suggest a cis relationship.

A hypothetical table of expected NMR data is presented below. Actual values can vary based on the specific stereoisomer and solvent used.

Hypothetical ¹H and ¹³C NMR Data for a Stereoisomer of Ethyl 2-ethyl-4-oxocyclopentanecarboxylate

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| C1 | 3.0-3.2 | m | 55-58 | |

| C2 | 2.5-2.7 | m | 48-52 | |

| C3 | 2.2-2.4 | m | 38-42 | |

| C4 | - | - | - | 215-220 |

| C5 | 2.3-2.5 | m | 38-42 | |

| Ester -OCH₂- | 4.1-4.3 | q | 7.1 | 60-62 |

| Ester -CH₃ | 1.2-1.4 | t | 7.1 | 13-15 |

| Ethyl -CH₂- | 1.5-1.7 | m | 25-28 | |

| Ethyl -CH₃ | 0.9-1.1 | t | 7.5 | 10-12 |

| Ester C=O | - | - | - | 170-175 |

Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Labeling Studies

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental formula of Ethyl 2-ethyl-4-oxocyclopentanecarboxylate and for gaining structural information through analysis of its fragmentation patterns.

Electron Ionization (EI-MS): In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation of β-keto esters and cyclic ketones is well-documented. researchgate.netcdnsciencepub.comcdnsciencepub.comacs.org For Ethyl 2-ethyl-4-oxocyclopentanecarboxylate (MW = 184.22 g/mol ), the molecular ion peak at m/z 184 would be expected.

Key fragmentation pathways would likely involve:

Loss of the ethoxy group (-OC₂H₅): Cleavage of the ester bond can lead to a prominent peak at m/z 139 ([M - 45]⁺).

Loss of the ethyl ester group (-COOC₂H₅): This would result in a fragment at m/z 111 ([M - 73]⁺).

McLafferty Rearrangement: A characteristic rearrangement for ketones and esters, potentially leading to the loss of ethylene (B1197577) (C₂H₄) from the ethyl group of the ester, although other pathways are more probable.

Ring Cleavage: The cyclopentanone ring can undergo α-cleavage adjacent to the carbonyl group, followed by further fragmentation. researchgate.netyoutube.com Common fragments for cyclopentanones include peaks at m/z 56 and 55. researchgate.netyoutube.com

Isotopic Labeling Studies: While specific studies on Ethyl 2-ethyl-4-oxocyclopentanecarboxylate are not prevalent, isotopic labeling is a powerful method to elucidate fragmentation mechanisms. By selectively replacing atoms (e.g., ¹H with ²H, or ¹²C with ¹³C) at specific positions in the molecule, the movement of these atoms during fragmentation can be tracked. This allows for the confirmation of proposed fragmentation pathways, such as hydrogen rearrangements, and provides a deeper understanding of the ion chemistry in the mass spectrometer.

Predicted Key Mass Fragments for Ethyl 2-ethyl-4-oxocyclopentanecarboxylate

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 184 | [M]⁺• | Molecular Ion |

| 155 | [M - C₂H₅]⁺ | Loss of the ethyl group from C2 |

| 139 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical from the ester |

| 111 | [M - COOC₂H₅]⁺ | Loss of the carbethoxy radical |

| 83 | [C₅H₃O]⁺ | Ring cleavage fragment |

| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ | Further ring fragmentation |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Interrogation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of Ethyl 2-ethyl-4-oxocyclopentanecarboxylate is dominated by two strong absorption bands in the carbonyl region.

Ketone C=O Stretch: A strong, sharp peak is expected around 1740-1750 cm⁻¹. The five-membered ring introduces ring strain, which typically shifts the carbonyl absorption to a higher frequency compared to an acyclic ketone.

Ester C=O Stretch: Another strong absorption is expected for the ester carbonyl, typically in the range of 1730-1745 cm⁻¹. The presence of two distinct peaks in this region would confirm both carbonyl functionalities.

C-O Stretch: The C-O stretching vibrations of the ester group will appear as strong bands in the 1150-1250 cm⁻¹ region.

C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While carbonyl stretches are visible in Raman spectra, they are often weaker than in IR. However, C-C bond vibrations within the ring and the ethyl substituent, which may be weak in the IR spectrum, can be more prominent in the Raman spectrum. This provides a more complete "vibrational fingerprint" of the molecule. chemicalbook.com

Characteristic Vibrational Frequencies for Ethyl 2-ethyl-4-oxocyclopentanecarboxylate

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

| C-H Stretch (sp³) | 2850-3000 | 2850-3000 | Medium-Strong |

| Ketone C=O Stretch | ~1745 | ~1745 | Strong |

| Ester C=O Stretch | ~1735 | ~1735 | Strong |

| C-O Stretch (Ester) | 1150-1250 | 1150-1250 | Strong |

| C-C Stretch | (Fingerprint Region) | (Fingerprint Region) | Medium-Weak |

X-ray Crystallography of Solid Derivatives for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. Since Ethyl 2-ethyl-4-oxocyclopentanecarboxylate is a liquid or low-melting solid at room temperature, it is often necessary to prepare a solid crystalline derivative.

The process involves reacting the parent compound with a chiral reagent or a reagent that induces crystallinity. For example, the ketone at C4 could be converted into a hydrazone or an oxime using a reagent containing a heavy atom (like bromine or iodine). The presence of a heavy atom facilitates the determination of the absolute configuration using anomalous dispersion.

Once a suitable single crystal is grown, it is exposed to a beam of X-rays. The diffraction pattern of the X-rays is collected and analyzed. This data allows for the calculation of the electron density map of the molecule, from which the precise position of every atom in the crystal lattice can be determined. This provides unambiguous information on bond lengths, bond angles, and, most importantly, the absolute configuration (R or S) at the C1 and C2 stereocenters.

Chiroptical Spectroscopies (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules like Ethyl 2-ethyl-4-oxocyclopentanecarboxylate. saschirality.org These methods measure the differential interaction of the molecule with left and right circularly polarized light. saschirality.org

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light. For a chiral ketone, the n→π* electronic transition of the carbonyl group, which occurs around 280-300 nm, is typically CD-active. The sign and magnitude of the Cotton effect in the CD spectrum are highly sensitive to the stereochemical environment around the carbonyl chromophore. The "octant rule" for ketones can often be applied to predict the sign of the Cotton effect based on the conformation of the cyclopentanone ring and the positions of the substituents, thus providing clues to the absolute configuration. thieme-connect.de

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. It provides information similar to CD and was the precursor to modern CD spectroscopy.

Enantiomeric Excess (ee) Determination: Chiroptical methods are highly valuable for determining the enantiomeric excess of a sample. The magnitude of the CD signal or the specific rotation at a particular wavelength is directly proportional to the concentration difference between the two enantiomers. By comparing the measured value to that of an enantiomerically pure standard, the ee of a synthetic sample can be accurately calculated.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. For Ethyl 2-ethyl-4-oxocyclopentanecarboxylate, DFT calculations would provide fundamental insights into its stability and reactivity. By solving approximations of the Schrödinger equation, DFT can determine the electron density distribution, from which numerous properties can be derived.

Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more likely to be reactive. Furthermore, mapping the electrostatic potential onto the electron density surface would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For Ethyl 2-ethyl-4-oxocyclopentanecarboxylate, the carbonyl oxygen of the ketone and ester groups would be expected to be nucleophilic sites, while the carbonyl carbons would be electrophilic centers. These predictions are invaluable for understanding its behavior in chemical reactions.

Table 1: Illustrative DFT-Calculated Electronic Properties This table illustrates the type of data that would be generated from DFT studies. Specific values for Ethyl 2-ethyl-4-oxocyclopentanecarboxylate are not available in the cited literature.

| Parameter | Predicted Information | Relevance to Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates susceptibility to electrophilic attack |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Predicts chemical stability and reactivity |

| Dipole Moment | Measure of the molecule's overall polarity | Influences solubility and intermolecular interactions |

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Quantum Chemistry

The three-dimensional structure of Ethyl 2-ethyl-4-oxocyclopentanecarboxylate is not rigid. The cyclopentanone (B42830) ring can adopt various puckered conformations (e.g., envelope, twist), and rotation can occur around the single bonds of the ethyl and ethyl ester substituents. Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule and the energy barriers between them.

This analysis would typically begin with molecular mechanics (MM) methods, which use classical physics to rapidly screen a large number of possible conformations. The low-energy conformers identified by MM would then be subjected to more accurate, but computationally expensive, quantum chemistry calculations (like DFT) to refine their geometries and relative energies. The result is an energy landscape that maps the potential energy of the molecule as a function of its geometry. Identifying the global minimum energy conformer is crucial, as it represents the most populated structure at equilibrium and governs the molecule's bulk properties. The relative energies of other low-lying conformers and the rotational barriers would also explain the molecule's dynamic behavior.

Molecular Dynamics (MD) Simulations for Solvent Effects and Reaction Pathway Modeling

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular behavior. An MD simulation of Ethyl 2-ethyl-4-oxocyclopentanecarboxylate would involve placing the molecule in a simulated box of solvent molecules (e.g., water, ethanol (B145695), or tetrahydrofuran) and calculating the forces between all atoms to model their trajectories.

These simulations are particularly useful for understanding solvent effects. The explicit interaction with solvent molecules can influence the conformational preferences of the solute. For instance, in a polar solvent, conformations with a higher dipole moment might be stabilized. MD simulations can also be used to model reaction pathways. By combining MD with quantum mechanics methods (QM/MM), one could simulate a chemical reaction, such as the reduction of the ketone group, providing a dynamic view of the bond-breaking and bond-forming processes and helping to elucidate the reaction mechanism.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to interpret and validate experimental results. For Ethyl 2-ethyl-4-oxocyclopentanecarboxylate, methods like DFT can be used to calculate key spectroscopic parameters.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) for each atom in the molecule. These predicted shifts are highly sensitive to the molecular geometry and electronic environment. By comparing the calculated spectrum of a specific conformer with the experimental NMR data, one can confirm the structure and dominant conformation in solution.

Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to the stretching and bending of chemical bonds can also be computed. These frequencies can be directly compared to an experimental IR spectrum. For this molecule, characteristic calculated peaks would include the C=O stretching frequencies for the ketone and ester groups, which are sensitive to their local environment.

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data This table illustrates how computational data would be used alongside experimental data. Specific calculated values for Ethyl 2-ethyl-4-oxocyclopentanecarboxylate are not available in the cited literature.

| Spectroscopic Technique | Calculated Parameter | Experimental Parameter | Purpose of Comparison |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (ppm) | Chemical Shift (ppm) | Structural verification and assignment of signals |

| ¹H NMR | Chemical Shift (ppm) | Chemical Shift (ppm) | Conformational analysis and signal assignment |

Quantitative Structure-Reactivity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to correlate the chemical structure of a series of compounds with their chemical reactivity or biological activity. While no specific QSAR studies on derivatives of Ethyl 2-ethyl-4-oxocyclopentanecarboxylate are found in the literature, a hypothetical study could be designed to explore how structural modifications affect a particular property, such as the rate of a specific reaction.

To conduct such a study, a library of derivatives would be created by systematically modifying the parent structure (e.g., changing the substituents on the cyclopentanone ring). For each derivative, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated using computational methods. These descriptors would then be statistically correlated with experimentally measured reactivity data to build a predictive QSAR model. Such a model could then be used to predict the reactivity of new, unsynthesized derivatives, guiding the design of molecules with desired properties.

Derivatization and Analogue Synthesis of Ethyl 2 Ethyl 4 Oxocyclopentanecarboxylate

Systematic Modification of the Ester Group

The ethyl ester functionality of ethyl 2-ethyl-4-oxocyclopentanecarboxylate is a prime site for modification to generate a library of derivatives with varied properties. Standard organic transformations such as transesterification, hydrolysis, and amidation can be employed to introduce different alkyl, aryl, or functionalized groups.

Transesterification: This process involves the conversion of the ethyl ester to another ester by reacting it with a different alcohol in the presence of an acid or base catalyst. This allows for the introduction of a wide range of alkoxy groups, which can influence the compound's solubility and other physicochemical characteristics.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This carboxylic acid derivative serves as a key intermediate for further modifications, such as the formation of amides or other esters.

Amidation: The direct conversion of the ester to an amide can be achieved by reacting it with an amine. This reaction introduces a nitrogen-containing functional group, significantly altering the electronic and hydrogen-bonding properties of the molecule.

Table 1: Examples of Ester Group Modification This table is illustrative and provides representative examples of reactions that can be applied to the target compound based on known transformations of similar β-keto esters.

| Transformation | Reagents and Conditions | Product Type |

| Transesterification | R'OH, Acid or Base catalyst, Heat | Methyl, Propyl, Benzyl, etc. esters |

| Hydrolysis | H₂O, H⁺ or OH⁻, Heat | 2-ethyl-4-oxocyclopentanecarboxylic acid |

| Amidation | R'R''NH, Heat or Catalyst (e.g., Lewis acids) | N-substituted or N,N-disubstituted amides |

Introduction of Diverse Functional Groups on the Cyclopentanone (B42830) Ring

The cyclopentanone ring of ethyl 2-ethyl-4-oxocyclopentanecarboxylate provides several avenues for functionalization, primarily at the α-carbons and the keto group. These modifications can introduce new reactive handles and stereocenters.

Alkylation: The carbon atom between the two carbonyl groups (C1) is acidic and can be deprotonated with a suitable base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides, to introduce new carbon substituents. For instance, the reaction of ethyl 2-oxocyclopentanecarboxylate with ethyl 2-(4-chloromethylphenyl)propionate in the presence of KOH in hot DMF results in alkylation at the C1 position. uts.edu.au

Reduction of the Keto Group: The ketone at the C4 position can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation introduces a hydroxyl group, which can be further functionalized.

Halogenation: The α-position to the ketone can be halogenated, typically with reagents like N-bromosuccinimide (NBS), to introduce a halogen atom. This halogen can then serve as a leaving group for subsequent nucleophilic substitution reactions or as a handle for cross-coupling reactions.

Olefination: The keto group can be converted into a carbon-carbon double bond through olefination reactions such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction. wikipedia.org These reactions involve the use of phosphorus ylides or phosphonate (B1237965) carbanions, respectively, and allow for the introduction of a wide variety of substituted alkylidene groups.

Table 2: Functionalization of the Cyclopentanone Ring This table is illustrative and provides representative examples of reactions that can be applied to the target compound based on known transformations of similar β-keto esters.

| Transformation | Reagents and Conditions | Functional Group Introduced |

| Alkylation (C1) | Base (e.g., KOH, NaH), Alkyl halide (R-X) | Alkyl, Benzyl, etc. |

| Keto Reduction (C4) | NaBH₄, MeOH or LiAlH₄, Et₂O followed by H₃O⁺ workup | Hydroxyl (-OH) |

| Halogenation (C3/C5) | N-Bromosuccinimide (NBS), CCl₄, initiator (e.g., AIBN) | Bromo (-Br) |

| Wittig Olefination | Ph₃P=CHR, THF | Alkylidene (=CHR) |

| H-W-E Olefination | (EtO)₂P(O)CH₂R, Base (e.g., NaH), THF | Alkylidene (=CHR) |

Synthesis of Spirocyclic and Fused-Ring Analogs

The bifunctional nature of ethyl 2-ethyl-4-oxocyclopentanecarboxylate makes it an excellent starting material for the construction of more complex molecular architectures, including spirocyclic and fused-ring systems.

Spirocyclic Compounds: Spirocycles can be formed by reactions that involve two of the ring's atoms in the formation of a new ring. For example, the reaction of cyclopentanone derivatives with azomethine ylides can lead to the formation of spiro-pyrrolidines. Another approach involves the reaction with isatin (B1672199) and an amine to generate spiro-oxindoles. beilstein-journals.org The synthesis of spirocyclopropanes from β-keto esters has also been reported. researchgate.net

Fused-Ring Systems: Fused-ring systems can be synthesized by building a new ring that shares two atoms with the original cyclopentanone ring. For instance, the reaction of ethyl 2-oxocyclopentanecarboxylate with arylamines can lead to the formation of fused quinoline (B57606) derivatives, specifically 2,3-dihydro-α-quinindones. rsc.org Additionally, fused pyrimidine (B1678525) rings can be constructed through reactions with reagents like guanidine (B92328).

Table 3: Synthesis of Spirocyclic and Fused-Ring Analogs This table is illustrative and provides representative examples of reactions that can be applied to the target compound based on known transformations of similar β-keto esters.

| Ring System Type | Synthetic Approach | Resulting Structure |

| Spiro-pyrrolidine | 1,3-Dipolar cycloaddition with azomethine ylides | Pyrrolidine ring spiro-fused to the cyclopentane (B165970) |

| Spiro-oxindole | Three-component reaction with isatin and an amine | Oxindole ring spiro-fused to the cyclopentane |

| Spiro-cyclopropane | Reaction with diazo compounds or other cyclopropanating agents | Cyclopropane ring spiro-fused to the cyclopentane |

| Fused Quinoline | Condensation with arylamines | Quinoline ring system fused to the cyclopentane |

| Fused Pyrimidine | Condensation with guanidine or urea (B33335) derivatives | Pyrimidine ring system fused to the cyclopentane |

Creation of Heterocyclic Variants Incorporating Nitrogen or Sulfur

The reactivity of the β-keto ester moiety in ethyl 2-ethyl-4-oxocyclopentanecarboxylate allows for its use as a synthon for the construction of various five- and six-membered heterocyclic rings containing nitrogen and/or sulfur atoms. These transformations often involve condensation reactions with dinucleophiles.

Pyrazoles: Reaction with hydrazine (B178648) or its derivatives leads to the formation of pyrazolone (B3327878) derivatives, where a five-membered ring containing two adjacent nitrogen atoms is fused to or incorporates the cyclopentane backbone.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis can be adapted, where an α-halo derivative of the β-keto ester reacts with a thioamide to form a thiazole ring.

Pyrimidines: Condensation with amidines, in what is known as the Pinner synthesis, can yield pyrimidine derivatives. scispace.com Similarly, the Biginelli reaction, involving an aldehyde and urea or thiourea (B124793), can be used to construct dihydropyrimidinone rings. researchgate.net

Thiophenes: The Gewald aminothiophene synthesis provides a route to 2-aminothiophenes starting from a β-keto ester, a nitrile with an α-methylene group, and elemental sulfur in the presence of a base.

Table 4: Synthesis of Heterocyclic Variants This table is illustrative and provides representative examples of reactions that can be applied to the target compound based on known transformations of similar β-keto esters.

| Heterocycle | Synthetic Method | Reagents |

| Pyrazole | Knorr Pyrazole Synthesis | Hydrazine or substituted hydrazines |

| Thiazole | Hantzsch Synthesis | α-Halogenation followed by reaction with a thioamide |

| Pyrimidine | Pinner Synthesis | Amidines |

| Pyrimidine | Biginelli Reaction | Aldehyde, Urea or Thiourea |

| Thiophene | Gewald Synthesis | α-Cyanoester, Elemental Sulfur, Base |

Future Directions and Emerging Research Avenues

Development of Highly Enantioselective and Diastereoselective Transformations

The presence of two stereocenters in ethyl 2-ethyl-4-oxocyclopentanecarboxylate makes the development of stereoselective synthetic routes a paramount objective. Accessing specific stereoisomers is crucial, as different isomers can exhibit distinct biological activities or serve as precursors to enantiomerically pure target molecules. Future research will likely focus on asymmetric catalysis to control the formation of these stereocenters during the synthesis of the cyclopentanone (B42830) ring or its subsequent derivatization.

Palladium-catalyzed enantioselective reactions, for example, have been employed for the synthesis of related α-substituted β-ketoesters, providing a potential framework for accessing chiral derivatives. caltech.edu The existence of specific enantiomers, such as ethyl (1R)-2-ethyl-4-oxocyclopentane-1-carboxylate, in chemical databases underscores the feasibility and importance of such stereocontrolled synthesis. nih.gov Research into novel chiral ligands and organocatalysts that can induce high levels of enantioselectivity and diastereoselectivity in the cyclization or alkylation steps will be a significant area of exploration.

Table 1: Research Focus in Stereoselective Synthesis

| Research Area | Objective | Potential Catalytic Systems |

|---|---|---|

| Asymmetric Cyclization | Control stereochemistry during ring formation. | Chiral organocatalysts (e.g., proline derivatives), transition metal complexes with chiral ligands. |

| Enantioselective Alkylation | Introduce the ethyl group with high stereocontrol. | Palladium-catalyzed asymmetric allylic alkylation (AAA), phase-transfer catalysis with chiral catalysts. |

| Diastereoselective Reduction | Control the stereochemistry of the ketone reduction. | Substrate-controlled reductions, directed reductions using chiral reagents (e.g., CBS catalysts). |

Applications in Flow Chemistry and Microreactor Technology

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. numberanalytics.com Microreactor technology, which utilizes channels with micrometer dimensions, provides superior control over reaction parameters like temperature, pressure, and mixing, leading to improved yields and selectivity. numberanalytics.comkth.se

For ethyl 2-ethyl-4-oxocyclopentanecarboxylate, flow chemistry could be applied to several key transformations. For instance, investigations into the phase-transfer benzylation of the related ethyl 2-oxocyclopentanecarboxylate in a microreactor have already been reported, demonstrating the potential of this technology for derivatization reactions. chemicalbook.com The use of microreactors can enhance heat and mass transfer, which is particularly beneficial for highly exothermic or rapid reactions. rug.nl This technology is also well-suited for handling reactive intermediates and performing multi-step syntheses in a telescoped fashion, reducing the need for intermediate purification steps. researchgate.netresearchgate.net Future work will likely involve developing integrated flow systems for the complete synthesis and subsequent modification of the target molecule, aligning with goals of process intensification. rug.nlrug.nl

Green Chemistry Approaches in Synthesis and Derivatization

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to minimize environmental impact. nih.gov Research on ethyl 2-ethyl-4-oxocyclopentanecarboxylate is expected to incorporate these principles through several strategies. One key area is the use of safer, renewable, or biodegradable solvents to replace hazardous ones like toluene (B28343). nih.govmdpi.com

Another approach is the development of "one-pot" syntheses, which reduce waste, energy consumption, and purification steps by performing multiple reactions in a single vessel. google.com Such methods have been shown to improve efficiency and align with green chemistry requirements for related compounds. google.com Furthermore, the use of catalysis is a cornerstone of green chemistry. nih.gov Employing catalytic amounts of reagents instead of stoichiometric ones minimizes waste and often allows for milder reaction conditions. The integration of microreactor technology with green chemistry principles is a particularly powerful combination, offering enhanced safety and efficiency. rug.nl

Table 2: Green Chemistry Principles and Their Application

| Principle | Application to Synthesis/Derivatization |

|---|---|

| Prevent Waste | One-pot procedures, catalytic reactions, high atom economy reactions. nih.govgoogle.com |

| Safer Solvents | Replacing traditional organic solvents with water, ethanol (B145695), or supercritical CO₂. mdpi.com |

| Energy Efficiency | Utilizing microreactors for better heat transfer; microwave-assisted synthesis. rug.nlnih.gov |

| Use of Catalysis | Exploring organocatalysts and recyclable solid catalysts to replace stoichiometric reagents. nih.gov |

| Reduce Derivatives | Designing synthetic routes that avoid unnecessary protection/deprotection steps. nih.gov |

Exploration of New Catalytic Systems for Efficient Conversions

The discovery of novel catalytic systems is a driving force for innovation in organic synthesis. For ethyl 2-ethyl-4-oxocyclopentanecarboxylate, research into new catalysts could lead to more efficient and selective methods for its synthesis and transformation. While classical methods might rely on stoichiometric bases like sodium ethoxide for cyclization, modern approaches focus on catalytic alternatives. guidechem.com

Organocatalysis, which uses small organic molecules to accelerate reactions, presents a promising avenue. For example, pyrrolidinium (B1226570) acetate (B1210297) has been used for regioselective cyclizations in the synthesis of related cyclohexenone structures. rsc.org Similarly, mild catalytic systems, such as the combination of tetramethylammonium (B1211777) pivalate (B1233124) and a silylating agent, have been effective in aldol (B89426) reactions to create related structures. nih.gov Furthermore, transition metal catalysis remains a rich area for exploration. Cobalt (II) Schiff's base complexes have been shown to catalyze oxidation reactions involving the precursor ethyl 2-oxocyclopentanecarboxylate, and palladium catalysts are effective in enantioselective transformations of similar β-ketoesters. caltech.educhemicalbook.com Future research will likely focus on developing catalysts that are more active, selective, robust, and environmentally benign.

Potential for Material Science Applications

While primarily viewed as a synthetic intermediate, the functionalized cyclopentane (B165970) core of ethyl 2-ethyl-4-oxocyclopentanecarboxylate offers potential for applications in material science. The carbonyl and ester groups provide reactive handles for polymerization or for grafting onto polymer backbones to create functional materials.

Drawing parallels from other five-membered ring systems, such as cyclic carbonates, derivatives of this compound could serve as monomers for the synthesis of novel polyesters or polyurethanes. mdpi.com The inherent chirality of the molecule could be exploited to create chiral polymers with unique optical properties or applications in chiral separations. After suitable modification, the cyclopentane ring could be incorporated into liquid crystal scaffolds or used to develop new photoresists or coating materials. The exploration of its derivatives as building blocks for metal-organic frameworks (MOFs) or as components in supramolecular chemistry also represents a nascent but potentially fruitful research direction.

Interdisciplinary Research with Biological Systems (excluding clinical trials)

The cyclopentane ring is a common motif in a wide array of biologically active natural products and synthetic compounds. This suggests that derivatives of ethyl 2-ethyl-4-oxocyclopentanecarboxylate could serve as a valuable scaffold for the discovery of new bioactive molecules. Interdisciplinary research combining organic synthesis with biological screening is a key emerging avenue.

Studies on analogous structures have revealed a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiproliferative, and herbicidal effects. uobaghdad.edu.iqmdpi.comresearchgate.net For example, compounds containing cyclopentene (B43876) or cyclohexene (B86901) moieties have been investigated for their antibacterial and antiproliferative properties. mdpi.comnih.gov Thiazole (B1198619) derivatives incorporating an ester function have also shown promise as herbicidal and fungicidal agents. researchgate.net By using ethyl 2-ethyl-4-oxocyclopentanecarboxylate as a starting point, chemists can generate libraries of diverse compounds through reactions at the ketone, the ester, and the α-carbon. These libraries can then be screened in collaboration with biologists to identify lead compounds for further investigation into their mechanisms of action and potential therapeutic or agrochemical applications, excluding clinical trials.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing Ethyl 2-ethyl-4-oxocyclopentanecarboxylate, and how can conflicting spectral data be resolved?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the compound’s cyclohexane ring substituents and ester functionality. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1700–1750 cm⁻¹). Discrepancies in spectral data, such as unexpected splitting patterns, may arise from impurities or tautomeric equilibria. Cross-validation with high-resolution mass spectrometry (HRMS) and comparison to computational spectral simulations (e.g., using DFT) can resolve ambiguities .

Q. How can the synthesis of Ethyl 2-ethyl-4-oxocyclopentanecarboxylate be optimized to improve yield and purity?

- Methodological Answer : Multi-step synthesis often involves Claisen condensation or cyclization reactions. Optimization strategies include:

- Temperature control : Maintaining low temperatures during esterification to minimize side reactions.

- Catalyst selection : Using Lewis acids (e.g., BF₃·Et₂O) to enhance cyclization efficiency.

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol to isolate high-purity product .

Q. What are the key reactivity patterns of Ethyl 2-ethyl-4-oxocyclopentanecarboxylate under basic or acidic conditions?

- Methodological Answer :

- Acidic conditions : The ketone group may undergo keto-enol tautomerism, while the ester group is susceptible to hydrolysis, forming the carboxylic acid derivative.

- Basic conditions : The α-hydrogens adjacent to the carbonyl groups are deprotonated, enabling nucleophilic attacks (e.g., alkylation or aldol additions). Reaction progress can be monitored via TLC and quenched at optimal pH to isolate intermediates .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking elucidate the compound’s electronic properties or biological interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites and electron density distribution. Software like Gaussian or ORCA can model tautomeric stability and solvent effects .

- Molecular docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., enzymes in drug discovery). Docking scores and binding poses should be validated with experimental IC₅₀ assays .

Q. What experimental and statistical approaches address contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-response standardization : Ensure consistent molar concentrations and assay conditions (e.g., pH, temperature) when testing antimicrobial or anticancer activity.

- Statistical analysis : Apply ANOVA or t-tests to compare replicates, and use principal component analysis (PCA) to identify confounding variables (e.g., solvent choice, cell line variability) .

Q. How can the compound’s potential as a precursor in materials science be systematically evaluated?

- Methodological Answer :

- Polymer synthesis : Perform radical polymerization or crosslinking reactions with vinyl derivatives, monitoring thermal stability via TGA and DSC.

- Surface modification : Functionalize nanoparticles (e.g., Au or SiO₂) via ester cleavage, followed by XPS or TEM to confirm surface attachment .

Data Presentation and Analysis

Q. What are best practices for presenting and interpreting kinetic data in studies of the compound’s degradation or catalysis?

- Methodological Answer :

- Rate law determination : Use UV-Vis spectroscopy to track absorbance changes over time. Fit data to pseudo-first/second-order models using nonlinear regression (e.g., OriginLab).

- Arrhenius plots : Calculate activation energy (Eₐ) from rate constants at multiple temperatures. Report uncertainties with 95% confidence intervals .

Q. How should researchers validate the compound’s structural integrity after long-term storage?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.